N-(4-Chloropyridin-2-yl)acetamide
Overview
Description
N-(4-Chloropyridin-2-yl)acetamide is a chemical compound with the molecular formula C7H7ClN2O. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a chloropyridine ring attached to an acetamide group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Chloropyridin-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-aminopyridine with acetic anhydride. The reaction typically occurs under mild conditions, with the use of a solvent such as dichloromethane or ethanol. The reaction proceeds as follows:
4-chloro-2-aminopyridine+acetic anhydride→this compound+acetic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloropyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide.
Reduction Reactions: Reduction of the compound can lead to the formation of N-(4-aminopyridin-2-yl)acetamide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: N-(4-substituted-pyridin-2-yl)acetamide derivatives.
Oxidation: this compound N-oxide.
Reduction: N-(4-aminopyridin-2-yl)acetamide.
Scientific Research Applications
N-(4-Chloropyridin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloropyridin-4-yl)acetamide
- 4-Acetyl-2-chloropyridine
- Phenoxy acetamide derivatives
Uniqueness
N-(4-Chloropyridin-2-yl)acetamide is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility.
Properties
IUPAC Name |
N-(4-chloropyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPAEYIAUBBKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628624 | |
Record name | N-(4-Chloropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245056-66-0 | |
Record name | N-(4-Chloropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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